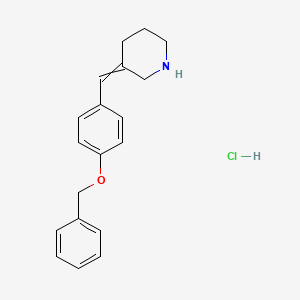

3-(4-(Benzyloxy)benzylidene)piperidinehydrochloride

Description

Historical Context and Development of Piperidine Chemistry

The historical foundation of piperidine chemistry traces back to 1850 when Scottish chemist Thomas Anderson first reported the isolation of piperidine, followed independently by French chemist Auguste Cahours in 1852, who provided the compound's nomenclature. Both researchers obtained piperidine through the reaction of piperine with nitric acid, establishing the fundamental methodology for accessing this important heterocyclic amine. The early development of piperidine chemistry was closely intertwined with the investigation of natural alkaloids, particularly piperine, which had been isolated from pepper (Piper nigrum) as early as 1820-1821 by Hans Christian Oersted in Copenhagen and Joseph Pelletier in Paris.

The structural elucidation of piperidine presented significant challenges to early organic chemists, with the correct cyclic structure not being established until approximately 1881. August Hofmann's development of exhaustive methylation methodology in 1850-1851 provided crucial tools for structural determination, though the interpretation of results remained complex for several decades. The breakthrough came when Albert Ladenburg in 1883 provided the definitive interpretation of Hofmann's methylation experiments, clearly establishing piperidine as a six-membered saturated heterocycle containing five methylene bridges and one amine bridge.

The industrial production methods for piperidine evolved significantly during the twentieth century, with the modern approach involving hydrogenation of pyridine over molybdenum disulfide catalysts. This synthetic route, represented by the equation C₅H₅N + 3 H₂ → C₅H₁₀NH, became the standard industrial method and enabled large-scale production of piperidine derivatives. The development of more sophisticated synthetic methodologies during the latter half of the twentieth century facilitated the creation of complex piperidine derivatives such as 3-(4-(Benzyloxy)benzylidene)piperidinehydrochloride, which represents a significant advancement from the simple parent structure first isolated by Anderson and Cahours.

Classification and Significance Within Piperidine Derivatives

This compound belongs to the broader classification of benzyloxy piperidine derivatives, which represent a specialized subset of piperidine-based compounds characterized by the presence of benzyloxy functional groups. This compound specifically features a piperidine ring substituted with a benzyloxy group and a benzylidene moiety, creating a molecular framework with enhanced structural complexity compared to simple piperidine derivatives. The systematic classification places this compound within the category of substituted piperidines, specifically as a 3-substituted piperidine derivative bearing both benzyloxy and benzylidene substituents.

The molecular characteristics of this compound include a molecular formula of C₁₉H₂₂ClNO and a molecular weight of 315.85 daltons. The compound exists as a hydrochloride salt, which enhances its stability and solubility properties compared to the free base form. The structural framework incorporates multiple aromatic systems, including the benzyloxy group and the benzylidene moiety, which contribute to its unique pharmacological profile and distinguish it from simpler piperidine derivatives.

Within the pharmaceutical context, piperidine derivatives represent one of the most important classes of synthetic fragments for drug design, with their derivatives present in more than twenty classes of pharmaceuticals. The significance of this compound lies in its potential as a dopamine receptor antagonist, particularly targeting the dopamine 4 receptor subtype. This classification places the compound among specialized piperidine derivatives designed for neurological applications, distinguishing it from other piperidine-based pharmaceuticals such as analgesics, antihistamines, or antipsychotic medications that target different biological pathways.

Current Research Landscape and Academic Interest

The contemporary research landscape surrounding this compound reflects the broader expansion of piperidine derivative investigation, with the global piperidine market expected to grow at a compound annual growth rate of 7.2% from 2023 to 2028. This growth trajectory indicates sustained academic and commercial interest in piperidine-based compounds, driven primarily by their pharmaceutical applications and their role as versatile building blocks in medicinal chemistry. The increasing prevalence of chronic diseases and the demand for effective therapeutic interventions continue to fuel research into novel piperidine derivatives, including specialized compounds like this compound.

Recent scientific advances have positioned benzyloxy piperidine derivatives as promising agents for neurological applications, particularly in the development of dopamine receptor antagonists. Research conducted by Tolentino and colleagues demonstrated that benzyloxy piperidine scaffolds exhibit selective dopamine 4 receptor antagonism with improved stability profiles compared to previously reported dopamine 4 receptor antagonists. The discovery and characterization of 3- or 4-benzyloxypiperidine scaffolds have revealed compounds with greater than 30-fold selectivity versus other dopamine receptor subtypes, representing significant advances in receptor-selective drug development.

The pharmaceutical development applications of this compound encompass its utilization as a key intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders. The compound's potential to modulate neurotransmitter activity makes it valuable for researchers investigating disease mechanisms and drug interactions in neurological conditions. Additionally, the compound finds applications in organic synthesis as a building block for creating more complex molecules, facilitating the development of new materials and compounds beyond pharmaceutical applications.

Current analytical chemistry applications utilize this compound as a standard reference material in analytical methods, ensuring accuracy and reliability in chemical analysis and testing procedures. The compound's well-characterized properties and high purity specifications make it suitable for calibration and validation purposes in pharmaceutical analysis. Furthermore, material science research has explored the compound's applications in developing novel polymers and coatings, where it contributes to enhanced material properties such as durability and resistance to environmental factors.

Propriétés

IUPAC Name |

3-[(4-phenylmethoxyphenyl)methylidene]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO.ClH/c1-2-5-17(6-3-1)15-21-19-10-8-16(9-11-19)13-18-7-4-12-20-14-18;/h1-3,5-6,8-11,13,20H,4,7,12,14-15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTIWJYICNKLHKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC2=CC=C(C=C2)OCC3=CC=CC=C3)CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of Key Intermediates: Benzyloxy-Substituted Benzaldehydes and Piperidine Derivatives

1.1 Preparation of 4-(Benzyloxy)benzaldehyde

- The benzyloxy substituent is typically introduced by alkylation of 4-hydroxybenzaldehyde with benzyl bromide under basic conditions (e.g., NaH or K2CO3) to form 4-(benzyloxy)benzaldehyde. This intermediate serves as the aldehyde component in the final condensation step.

1.2 Preparation of Piperidine Derivatives

- Piperidine intermediates such as 3-hydroxypiperidine or 4-hydroxypiperidine are protected as tert-butyl carbamates (Boc-protected) to facilitate selective functionalization.

- Alkylation of the hydroxyl group with benzyl bromide under sodium hydride (NaH) yields benzyl ethers, which after Boc deprotection, provide the free piperidine amines ready for further modification.

- Alternative methods involve the preparation of 1-benzyl-3-piperidone hydrochloride as a key intermediate, synthesized via multi-step reactions starting from benzylamine and ethyl glycine esters with halogenated butyrates, followed by acid treatment and crystallization to yield high-purity piperidone hydrochloride salts.

Formation of the Benzylidene Linkage by Condensation

- The critical step in the preparation of 3-(4-(Benzyloxy)benzylidene)piperidinehydrochloride is the condensation between the piperidine derivative (often the piperidone form) and 4-(benzyloxy)benzaldehyde.

- This condensation generally proceeds under mild acidic or basic catalysis, commonly using piperidine as a catalyst in ethanol solvent, facilitating a Knoevenagel-type reaction to form the benzylidene double bond.

- Reaction conditions typically include stirring at room temperature or mild heating for several hours, allowing the formation of the benzylidene piperidine intermediate, which can be isolated as a solid precipitate.

Conversion to Hydrochloride Salt

- The free base benzylidene piperidine is converted to its hydrochloride salt by treatment with concentrated hydrochloric acid under reflux conditions, followed by cooling and crystallization from suitable solvents such as acetonitrile or isopropanol.

- This step ensures improved stability, crystallinity, and purity of the final compound.

- Vacuum drying at elevated temperatures (e.g., 80 °C) yields the hydrochloride salt as a solid with high purity (>99% by HPLC).

Representative Preparation Protocol (Summarized)

| Step | Reagents & Conditions | Outcome | Yield & Purity |

|---|---|---|---|

| 1. Alkylation of 4-hydroxybenzaldehyde with benzyl bromide, base (NaH/K2CO3) in organic solvent (e.g., DMF) | Formation of 4-(benzyloxy)benzaldehyde | High yield, >90% purity | |

| 2. Preparation of Boc-protected 3- or 4-hydroxypiperidine, followed by benzylation (NaH, BnBr), then Boc deprotection | Benzyl ether piperidine intermediate | Moderate to high yield (70-90%) | |

| 3. Condensation of piperidine derivative with 4-(benzyloxy)benzaldehyde in ethanol with piperidine catalyst | Formation of benzylidene piperidine intermediate | Yields typically 60-80% | |

| 4. Treatment with concentrated HCl under reflux, crystallization from acetonitrile/isopropanol | Formation of hydrochloride salt | Yields 60-65%, purity >99% |

Research Findings and Optimization Notes

- The alkylation steps require careful control of base equivalents and temperature to avoid side reactions such as overalkylation or decomposition.

- The condensation reaction benefits from mild catalytic amounts of piperidine and anhydrous ethanol to maximize yield and minimize side products.

- Recrystallization solvents and drying conditions significantly impact the purity and stability of the hydrochloride salt; acetonitrile and isopropanol are preferred solvents for crystallization.

- Alternative reductive amination methods have been explored for N-alkylation steps, employing triethylamine and sodium triacetoxyborohydride, offering milder conditions and improved selectivity.

Summary Table of Preparation Steps and Conditions

| Stage | Reagents/Conditions | Notes |

|---|---|---|

| Benzylation of hydroxybenzaldehyde | NaH, BnBr, DMF or similar solvent, RT to mild heat | Efficient ether formation |

| Piperidine modification | Boc protection, NaH, BnBr, then Boc deprotection | Protects amine, enables selective alkylation |

| Condensation | 4-(Benzyloxy)benzaldehyde, piperidine catalyst, EtOH, RT | Knoevenagel condensation, mild conditions |

| Hydrochloride salt formation | Concentrated HCl, reflux, crystallization solvents (acetonitrile/isopropanol) | Yields stable salt with high purity |

Analyse Des Réactions Chimiques

3-(4-(Benzyloxy)benzylidene)piperidinehydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Applications De Recherche Scientifique

Scientific Research Applications of 3-(4-(Benzyloxy)benzylidene)piperidinehydrochloride

This compound, also known as 3-(4-(Benzyloxy)Benzylidene)Piperidine Hydrogen Chloride, is a chemical compound with the molecular formula and a molecular weight of 315.84 g/mol . The compound has garnered attention in medicinal chemistry and organic synthesis for its potential biological activities and applications as a building block for more complex molecules .

Overview

This compound is utilized across various scientific disciplines, including chemistry, biology, medicine, and materials science . Its primary applications lie in its role as a synthetic intermediate, its potential to modulate biological processes, and its utility in developing new materials .

Applications

- Pharmaceutical Development this compound serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, because of its potential to modulate neurotransmitter activity .

- Organic Synthesis This compound is employed in organic chemistry as a building block for creating more complex molecules, facilitating the development of new materials and compounds .

- Biological Research Researchers use this chemical to study its effects on cellular processes, which can lead to breakthroughs in understanding disease mechanisms and drug interactions .

- Material Science The compound finds applications in developing novel polymers and coatings, enhancing material properties such as durability and resistance to environmental factors .

- Analytical Chemistry It is utilized as a standard reference material in analytical methods, helping ensure accuracy and reliability in chemical analysis and testing .

- Building Block in Synthesis this compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

- Potential Biological Activities The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets. Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

- Production of Specialty Chemicals It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor for specific enzymatic pathways, which can lead to significant biological effects.

Potential Mechanisms:

- Enzyme Inhibition The compound may inhibit enzymes involved in metabolic pathways, potentially affecting processes such as glucose metabolism or lipid synthesis.

- Receptor Modulation It may interact with various receptors in the body, influencing signaling pathways related to inflammation and cellular proliferation.

- Antitumor Effects Benzylidene derivatives exhibited antitumor effects through mechanisms involving the inhibition of cell proliferation and induction of apoptosis. This suggests potential applications for this compound in cancer therapy.

- Tyrosinase Inhibition Analogs of benzylidene derivatives effectively inhibited tyrosinase activity, a key enzyme in melanin production, highlighting the potential for this compound in treating skin disorders related to pigmentation.

- Antioxidant Properties The compound has shown promising results in antioxidant assays, suggesting it could mitigate oxidative stress-related damage, which is relevant in various pathological conditions.

Mécanisme D'action

The mechanism of action of 3-(4-(Benzyloxy)benzylidene)piperidinehydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparaison Avec Des Composés Similaires

Paroxetine Hydrochloride and Related Derivatives

Paroxetine hydrochloride (C₁₉H₂₀FNO₃·HCl), a selective serotonin reuptake inhibitor (SSRI), shares the piperidine core but differs in substituents:

- Substituents : A fluorophenyl group and a benzodioxolyloxy moiety replace the benzyloxy-benzylidene group in the target compound.

- Activity : Paroxetine’s antidepressant activity is attributed to its inhibition of serotonin transporters, whereas the benzylidene group in 3-(4-(benzyloxy)benzylidene)piperidinehydrochloride may confer distinct binding properties .

- Synthesis: Paroxetine requires multi-step synthesis involving chiral resolution, contrasting with the simpler Knoevenagel condensation used for the target compound .

| Feature | This compound | Paroxetine Hydrochloride |

|---|---|---|

| Core Structure | Piperidine with benzylidene-benzyloxy | Piperidine with fluorophenyl-benzodioxolyl |

| Molecular Weight | ~350–370 (estimated) | 365.83 |

| Key Pharmacological Role | Undefined (structural analog of enzyme inhibitors) | SSRI antidepressant |

| Synthesis Complexity | Moderate (single-step condensation) | High (multi-step, chiral) |

FAAH Inhibitors (Ether Benzylidene Piperidine Carboxamides)

Patented compounds such as those in WO2009127944 and WO2009127948 feature ether-linked benzylidene piperidine scaffolds with carboxamide substituents:

- Substituents : These analogs include aryloxy groups (e.g., 3-aryloxybenzylidene) and carboxamide side chains, enhancing their affinity for fatty acid amide hydrolase (FAAH) .

- Activity : The target compound lacks the carboxamide group, which is critical for FAAH inhibition in these analogs.

- Synthesis : FAAH inhibitors employ multi-component reactions, contrasting with the target compound’s single-step condensation .

Benzylidene Indolin-2-one Derivatives

Compounds like (Z)-3-(4-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)benzylidene)-5-chloroindolin-2-one (7b) share the benzylidene-aromatic motif but incorporate an indolin-2-one core:

- Substituents : A triazole-methoxy group replaces the benzyloxy group, and the indolin-2-one core alters electronic properties.

- Activity : Indolin-2-one derivatives often exhibit kinase inhibition, highlighting how core structure changes dictate biological targets .

Structural and Functional Implications

- Benzyloxy vs.

- Hydrochloride Salt vs. Free Base : The hydrochloride form improves aqueous solubility, a feature shared with paroxetine but absent in neutral FAAH inhibitors .

- Synthetic Accessibility: The target compound’s synthesis (80% yield via Knoevenagel condensation) is more efficient than multi-step routes for FAAH inhibitors or paroxetine .

Activité Biologique

3-(4-(Benzyloxy)benzylidene)piperidinehydrochloride, a compound with the CAS number 1177426-05-9, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structural formula of this compound is characterized by a piperidine ring substituted with a benzylidene moiety and a benzyloxy group. This unique combination may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor for specific enzymatic pathways, which can lead to significant biological effects.

Potential Mechanisms

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting processes such as glucose metabolism or lipid synthesis.

- Receptor Modulation : It may interact with various receptors in the body, influencing signaling pathways related to inflammation and cellular proliferation.

Biological Activity Data

Case Studies and Research Findings

- Antitumor Effects : In a study examining the effects of similar compounds, it was found that certain benzylidene derivatives exhibited antitumor effects through mechanisms involving the inhibition of cell proliferation and induction of apoptosis. This suggests potential applications for this compound in cancer therapy .

- Tyrosinase Inhibition : Research indicated that analogs of benzylidene derivatives effectively inhibited tyrosinase activity, a key enzyme in melanin production. This finding highlights the potential for this compound in treating skin disorders related to pigmentation .

- Antioxidant Properties : The compound has shown promising results in antioxidant assays, suggesting it could mitigate oxidative stress-related damage, which is relevant in various pathological conditions .

Q & A

Q. What are the common synthetic routes for preparing 3-(4-(Benzyloxy)benzylidene)piperidine hydrochloride, and what critical reaction parameters influence yield?

Methodological Answer: The synthesis of this compound typically involves condensation reactions between a benzyloxy-substituted benzaldehyde and a piperidine derivative. Key steps include:

- Schiff base formation : Reacting 4-(benzyloxy)benzaldehyde with piperidine hydrochloride under acidic or neutral conditions to form the imine bond .

- Purification : Recrystallization from polar solvents (e.g., ethanol/water mixtures) improves purity.

- Critical parameters :

- Temperature : Elevated temperatures (60–80°C) accelerate imine formation but may promote side reactions .

- pH : Neutral or mildly acidic conditions (pH 5–7) favor product stability .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility but require careful drying to avoid hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing the structure of 3-(4-(Benzyloxy)benzylidene)piperidine hydrochloride, and what key spectral markers should be analyzed?

Methodological Answer:

- 1H/13C NMR :

- FT-IR :

- HPLC-MS : Used to confirm molecular ion peaks (e.g., [M+H]+) and purity (>95% by area under the curve) .

Q. How can researchers determine the solubility profile and stability of 3-(4-(Benzyloxy)benzylidene)piperidine hydrochloride under various experimental conditions?

Methodological Answer:

- Solubility testing :

- Stability assessment :

Advanced Research Questions

Q. What strategies are recommended for resolving contradictory data regarding the biological activity of 3-(4-(Benzyloxy)benzylidene)piperidine hydrochloride observed in different assay systems?

Methodological Answer:

- Assay standardization :

- Data normalization :

- Mechanistic studies :

- Perform competitive binding assays with radiolabeled ligands to confirm target specificity .

Q. How can reaction conditions be optimized to minimize the formation of byproducts during the synthesis of 3-(4-(Benzyloxy)benzylidene)piperidine hydrochloride?

Methodological Answer:

- Byproduct identification :

- Use LC-MS to detect impurities (e.g., hydrolyzed aldehyde or unreacted piperidine) .

- Optimization strategies :

Q. What computational modeling approaches are suitable for predicting the interaction mechanisms between 3-(4-(Benzyloxy)piperidine)hydrochloride and biological targets?

Methodological Answer:

- Docking studies :

- QSAR modeling :

- Corinate substituent electronic parameters (Hammett σ) with bioactivity data to design analogs with improved potency .

Physicochemical Properties Table

Key Considerations for Researchers

- Safety : Limited toxicity data necessitate strict PPE (gloves, goggles) and fume hood use .

- Data validation : Cross-reference spectral data with structurally related piperidine derivatives (e.g., paroxetine analogs) .

- Synthesis scalability : Pilot-scale reactions (>10 g) require controlled drying to prevent hygroscopic degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.